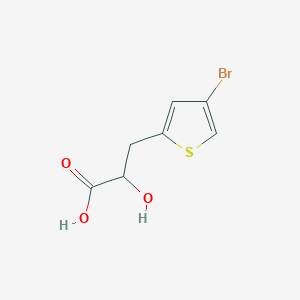
3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
thiophenes and is characterized by its bromine-substituted thiophene ring.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves the following steps:
Bromination of Thiophene Ring: Bromination of 2-thiophenecarboxylic acid yields 4-bromothiophene-2-carboxylic acid.
Hydroxylation: The brominated intermediate is then hydroxylated to form 3-(4-bromothiophen-2-yl)-2-hydroxypropanoic acid.
- Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
- Hydroxylation: Catalyzed by base (e.g., sodium hydroxide) in an aqueous or alcoholic medium.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale chemical facilities.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The hydroxyl group can undergo oxidation reactions.
Substitution: The bromine atom can be substituted with other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Bromination: Bromine or NBS in an inert solvent (e.g., chloroform).
Hydroxylation: Base-catalyzed hydrolysis in water or alcohol.
Hydroxylation: 3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid itself.
Substitution: Various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For designing functional materials.
Medicinal Chemistry: As a starting point for drug development.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, affecting various biological processes.
Comparación Con Compuestos Similares
While there are no direct analogs, similar compounds include other brominated thiophenes and hydroxy-substituted carboxylic acids.
Propiedades
Fórmula molecular |
C7H7BrO3S |
|---|---|
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
3-(4-bromothiophen-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7BrO3S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6,9H,2H2,(H,10,11) |
Clave InChI |
XZGGWWJFUDNAMA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


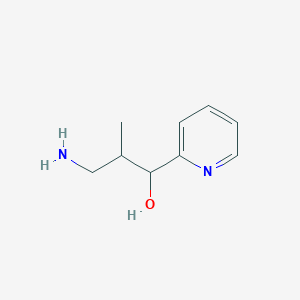
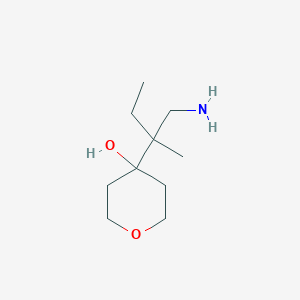


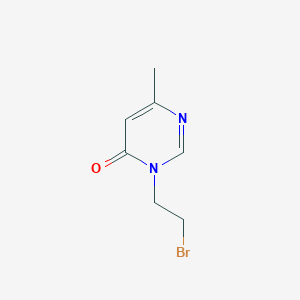
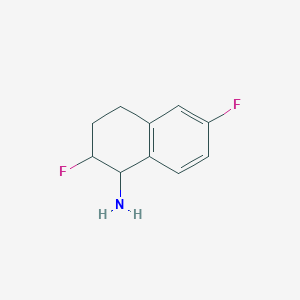
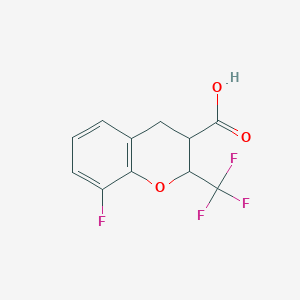
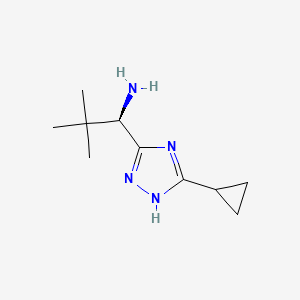
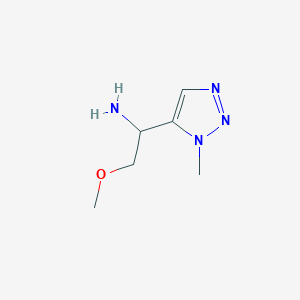

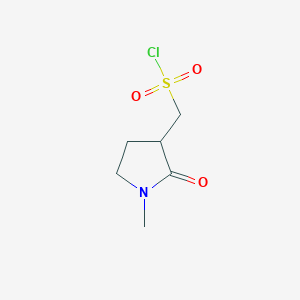
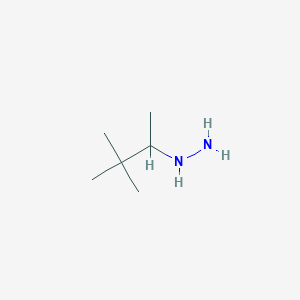
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)

